molecular formula C9H13NO B1266424 2-Butoxypyridine CAS No. 27361-16-6

2-Butoxypyridine

Cat. No.: B1266424
CAS No.: 27361-16-6
M. Wt: 151.21 g/mol
InChI Key: OFLSKXBALZCMCX-UHFFFAOYSA-N
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Description

2-Butoxypyridine is an organic compound that belongs to the pyridine family. It has the molecular formula C9H13NO and is a colorless to light yellow liquid with an odor reminiscent of pyridine.

Preparation Methods

2-Butoxypyridine can be synthesized through various methods. One common synthetic route involves the alkylation of pyridine with butyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-Butoxypyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents replace the butoxy group.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyridines and pyridine derivatives .

Scientific Research Applications

2-Butoxypyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Butoxypyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins or nucleic acids, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Butoxypyridine can be compared with other similar compounds, such as:

    2-Methoxypyridine: Similar in structure but with a methoxy group instead of a butoxy group.

    2-Ethoxypyridine: Contains an ethoxy group, making it less lipophilic than this compound.

    2-Propoxypyridine: Features a propoxy group, providing intermediate properties between methoxy and butoxy derivatives.

The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLSKXBALZCMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181793
Record name Butyl 2-pyridyl ether
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27361-16-6
Record name 2-Butoxypyridine
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Record name Butyl 2-pyridyl ether
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Record name 27361-16-6
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Record name Butyl 2-pyridyl ether
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Record name Butyl 2-pyridyl ether
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Synthesis routes and methods

Procedure details

Into a solution of 55 g (1,38 mole) of sodium hydroxide in 245 g of n-butanol heated to 100° C., were added dropwise over four hours 113.5 g (1 mole) of 2-chloropyridine and the mixture was stirred for about 15 hours at this temperature, then heated for 2 hours at reflux (ca. 112° C.). After cooling, precipitated sodium chloride was removed by filtering and the residue was washed with about 500 ml of n-butanol. The combined filtrates were distilled in vacuum and the first fraction to distill was a butanol-water azeotrope, then followed n-butanol and a 2-chloropyridine/n-butanol intermediate run. 2-butoxypyridine distilled last at 75° C. at 10 Torr as a colorless liquid to obtain 108 g (72%) of 2-butoxypyridine with a purity of >98%.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the specificity of 5-amino-2-butoxypyridine derivatives towards Mycobacterium tuberculosis?

A: The research highlights a crucial finding: 5-amino-2-butoxypyridine derivatives exhibit a remarkable specificity for inhibiting the growth of Mycobacterium tuberculosis []. This specificity is in stark contrast to other anti-tuberculosis agents like sulfones and sulfonamides, which demonstrate activity against a broader range of bacteria []. This targeted action against Mycobacterium tuberculosis holds immense promise for developing more effective treatments with potentially fewer side effects. Understanding the underlying mechanism of this specificity is crucial and warrants further investigation.

Q2: How does the tuberculostatic activity of 5-amino-2-butoxypyridine compare to other known anti-tuberculosis agents at the time of the study?

A: The research indicates that 5-amino-2-butoxypyridine derivatives demonstrate potent tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis 607 (a rapidly growing avirulent strain) in dilutions exceeding 1 to 3 million []. Furthermore, these compounds exhibit even greater potency against other, more virulent strains of Mycobacterium tuberculosis, reaching dilutions as high as 1 to 100 million []. While the study compares this to the activity of sulfonamides and sulfones, further research is needed to directly compare the efficacy of 5-amino-2-butoxypyridine derivatives to other anti-tuberculosis agents available at the time and to those currently used in clinical practice.

Q3: Does the presence of growth stimulants impact the effectiveness of 5-amino-2-butoxypyridine against Mycobacterium tuberculosis?

A: Research indicates a potential antagonistic relationship between certain growth stimulants and the tuberculostatic activity of 5-amino-2-butoxypyridine []. This suggests that the efficacy of these compounds could be influenced by the presence of specific growth factors in the environment where Mycobacterium tuberculosis thrives. Further investigation is needed to identify the specific growth stimulants involved and to understand the underlying mechanisms of this antagonistic effect. This knowledge could be crucial for optimizing treatment strategies and potentially mitigating resistance development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.